N-ethyl-tetrahydrocarbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
9-ethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3,5,7,9H,2,4,6,8,10H2,1H3 |
InChI Key |
LXUXLQWNCNGZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl Tetrahydrocarbazole and Its Structural Analogues
Classical and Established Synthetic Approaches
Established methods for synthesizing the tetrahydrocarbazole core have been the bedrock of carbazole (B46965) chemistry for over a century. These reactions are characterized by their reliance on fundamental organic transformations, such as condensation and cyclization, often under acidic conditions.
The Fischer indole (B1671886) synthesis is the most common and widely utilized method for preparing the tetrahydrocarbazole scaffold. wjarr.com The process involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with a ketone or aldehyde. wjarr.com For the specific synthesis of N-ethyl-tetrahydrocarbazole, N-ethyl-N-phenylhydrazine is reacted with cyclohexanone (B45756).
The reaction mechanism initiates with the condensation of the hydrazine (B178648) and cyclohexanone to form an N-ethyl-N-phenylhydrazone intermediate. This is followed by a proton-catalyzed tautomerization to an enamine, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. The subsequent loss of an ammonia (B1221849) molecule leads to the formation of the aromatic indole ring, resulting in the final this compound product. Various acids, including acetic acid, hydrochloric acid, and sulfuric acid, can be employed as catalysts. wjarr.comcdnsciencepub.com The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] has also been explored as a reusable and efficient catalyst for this transformation, offering high yields in shorter reaction times. acgpubs.org Research has shown that using the hydrochloride salt of the hydrazine can improve yields and minimize decomposition byproducts. cdnsciencepub.com
Table 1: Conditions for Fischer Indole Synthesis of Tetrahydrocarbazoles
| Phenylhydrazine Derivative | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Cyclohexanone | [bmim(BF4)] / Methanol (B129727) | 95 | acgpubs.org |
| N'-Ethyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid | 13 (of 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole) | cdnsciencepub.com |
| Substituted Phenylhydrazines | Cyclohexanone | p-Toluenesulfonic acid (p-TSA) | 91-93 | researchgate.net |
| 4-Methoxyphenylhydrazine | Substituted Cyclohexanone | Acetic acid/HCl | - | wjarr.com |
The Bischler–Möhlau indole synthesis is another classical method for forming an indole ring, which involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). wikipedia.org The reaction proceeds through the initial formation of an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole structure. wikipedia.orgresearchgate.net
While historically significant for the synthesis of 2-arylindoles, the Bischler synthesis is not a common or direct pathway for producing this compound. wikipedia.org The primary challenge lies in its design, which constructs the indole core from acyclic precursors and is not inherently suited for creating the fused saturated carbocyclic ring of the tetrahydrocarbazole system. The harsh conditions and potential for unpredictable regioselectivity have also limited its application compared to the more reliable Fischer indole synthesis for this specific scaffold. wikipedia.org Some research has explored diverted Bischler-Napieralski cascade reactions to form carbazole products, but this remains a complex, multi-step process not typically applied for tetrahydrocarbazole synthesis. nih.gov
Condensation reactions are fundamental to the formation of the tetrahydrocarbazole ring system. The initial and rate-determining step in the Fischer indole synthesis is the condensation of a phenylhydrazine with cyclohexanone to form a phenylhydrazone. google.com This key intermediate is then primed for the subsequent cyclization. The efficiency of this initial condensation can be influenced by the reaction conditions, such as the choice of acid catalyst and solvent. acgpubs.orggoogle.com
Beyond the Fischer synthesis, other condensation strategies have been developed. One such approach involves the reaction of aromatic amines with substituted cyclohexanones. For instance, various substituted 1,2,3,4-tetrahydrocarbazoles can be prepared through the condensation of aromatic primary or secondary amines with 2-chlorocyclohexanone. researchgate.net Similarly, the reaction between aromatic amines and 2-hydroxycyclohexanone in the presence of a trace amount of hydrochloric acid can also yield the tetrahydrocarbazole core. researchgate.net These alternative condensation pathways provide different routes to the basic scaffold, which could then be N-alkylated in a separate step if not already incorporated into the amine starting material.
Advanced and Modern Synthetic Protocols
Modern synthetic chemistry has introduced sophisticated and highly efficient methods for constructing complex heterocyclic frameworks. These advanced protocols often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to classical approaches.
Palladium-catalyzed coupling reactions have emerged as a powerful alternative to the Fischer synthesis for preparing tetrahydrocarbazoles. orgsyn.org One prominent method involves the palladium-catalyzed annulation between an o-haloaniline (typically o-iodoaniline) and cyclohexanone. orgsyn.org This reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like 1,4-diazabicyclo[2.2.2]octane (DABCO), in a polar aprotic solvent like N,N-dimethylformamide (DMF). orgsyn.org
This approach offers significant advantages, particularly its compatibility with a wide variety of functional groups that would be unstable under the strongly acidic conditions of the traditional Fischer indole reaction. orgsyn.org For example, acid-sensitive groups like ketals and carbamates are well-tolerated. orgsyn.org The reaction is highly regioselective, allowing for the controlled synthesis of specifically substituted tetrahydrocarbazoles. orgsyn.org Other metal-catalyzed formal [4+2] annulation reactions, for instance using sodium iodide as a catalyst with 2-(indol-3-yl)cyclohexanones and alkynes, have also been developed for synthesizing functionalized carbazoles. nih.gov
Table 2: Metal-Catalyzed Synthesis of Tetrahydrocarbazoles
| Reactant 1 | Reactant 2 | Catalyst | Base/Solvent | Yield (%) | Reference |
| o-Iodoaniline | Cyclohexanone | Pd(OAc)₂ | DABCO / DMF | 65 | orgsyn.org |
| 2-Bromo-4,6-dimethylaniline | Cyclohexane-1,3-dione | Pd(PPh₃)₄ | NaHCO₃ / HMPA | 72-77 | researchgate.net |
| 3-Nitroindoles | Allenoates | Chiral Phosphine | - | Up to 97 | nih.gov |
Photocatalysis represents a modern frontier in organic synthesis, enabling unique transformations under mild conditions. While not a method for the initial construction of the tetrahydrocarbazole ring, photocatalyzed C-H functionalization offers a sophisticated way to introduce substituents onto the pre-formed scaffold. nih.govnih.gov
A notable example is a two-step procedure for the C-H amination of tetrahydrocarbazoles. nih.gov In the first step, the tetrahydrocarbazole undergoes a photocatalyzed oxidation using visible light, a photosensitizer (e.g., Rose Bengal), and elemental oxygen. nih.gov This generates a hydroperoxide intermediate, which can often be isolated by simple filtration. The second step involves a Brønsted acid-catalyzed nucleophilic substitution reaction where the hydroperoxide is activated and displaced by a nucleophile, such as an aniline, to form a C-N bond. nih.gov This method, termed C-H functionalization via Intermediate PeroxideS (CHIPS), allows for the direct functionalization of the tetrahydrocarbazole core without the need for harsh oxidants or expensive metal catalysts. nih.gov
Electrochemical Synthetic Routes to this compound Derivatives
Electrochemical methods offer a unique and often advantageous approach to the synthesis of this compound derivatives. These techniques can provide milder reaction conditions, reduce the need for chemical oxidants or reductants, and offer high levels of control over the reaction. One prominent electrochemical strategy involves the anodic oxidation of N-ethyl-carbazole in the presence of a suitable nucleophile. This process generates a radical cation intermediate, which then undergoes further reactions to yield the desired tetrahydrocarbazole derivative.
A key area of investigation has been the electrochemical dearomatization of carbazole derivatives. For instance, the anodic oxidation of N-ethylcarbazole in the presence of methanol can lead to the formation of methoxylated tetrahydrocarbazole derivatives. The regioselectivity of this process is highly dependent on the reaction conditions, including the solvent, supporting electrolyte, and electrode material.
Furthermore, electrochemical methods have been employed for the intramolecular cyclization of N-aryl enamines, which can be precursors to tetrahydrocarbazole scaffolds. By carefully controlling the electrode potential, it is possible to initiate the cyclization process with high efficiency and selectivity. This approach avoids the use of stoichiometric chemical oxidants, which can often lead to side reactions and complicate product purification.
Recent research has also explored the use of electro-generated bases to promote the key bond-forming steps in tetrahydrocarbazole synthesis. This in-situ generation of reactive species can lead to improved yields and simplified reaction setups. The versatility of electrochemical synthesis makes it a powerful tool for accessing a wide range of this compound derivatives with diverse substitution patterns.
Green Chemistry Principles in Tetrahydrocarbazole Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing importance. The focus is on developing more environmentally benign and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
One of the primary tenets of green chemistry is the use of alternative and greener solvents. Traditional syntheses of tetrahydrocarbazoles often employ volatile organic compounds (VOCs) which pose environmental and health risks. Researchers are actively exploring the use of water, supercritical fluids, and ionic liquids as reaction media. For example, the Fischer indole synthesis, a classical method for preparing carbazoles, has been adapted to be performed in aqueous media, significantly reducing the environmental impact.
Catalysis plays a crucial role in green synthetic methodologies. The development of highly efficient and recyclable catalysts can dramatically improve the atom economy of a reaction. For instance, the use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, in place of traditional mineral acids like sulfuric acid or hydrochloric acid, can simplify work-up procedures and allow for catalyst reuse.
Energy efficiency is another key consideration. Microwave-assisted and ultrasound-promoted syntheses have emerged as powerful tools for accelerating reaction rates and often lead to higher yields in shorter reaction times compared to conventional heating methods. These techniques have been successfully applied to various steps in the synthesis of tetrahydrocarbazole derivatives.
The principles of atom economy are also central to green synthesis. This involves designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, is a key strategy for improving atom economy and reducing waste.
Multicomponent Reaction Architectures for Tetrahydrocarbazole Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and molecular diversity. The application of MCRs to the synthesis of tetrahydrocarbazole scaffolds has enabled the rapid generation of libraries of these important heterocyclic compounds.
One notable example is the Ugi-type MCR, which has been adapted for the synthesis of highly functionalized tetrahydrocarbazoles. By combining an aldehyde, an amine, a carboxylic acid, and an isocyanide, it is possible to construct the core tetrahydrocarbazole structure in a single step. The versatility of this reaction allows for the introduction of a wide range of substituents, providing access to a diverse array of derivatives.
Another powerful MCR strategy involves the combination of a Fischer indole synthesis with other transformations in a one-pot fashion. For instance, a three-component reaction between a phenylhydrazine, a cyclohexanone derivative, and a third component, such as an activated alkyne, can lead directly to complex tetrahydrocarbazole structures.
The development of novel MCRs for tetrahydrocarbazole synthesis is an active area of research. Scientists are continuously exploring new combinations of starting materials and reaction conditions to expand the scope and utility of these powerful synthetic methods. The ability to rapidly and efficiently generate molecular complexity from simple precursors makes MCRs a highly attractive approach for the discovery of new bioactive molecules and functional materials based on the tetrahydrocarbazole framework.
Derivatization and Functionalization Strategies
The derivatization and functionalization of the this compound scaffold are crucial for modulating its physicochemical and biological properties. A wide range of synthetic strategies have been developed to introduce various functional groups at different positions of the molecule.
N-Alkylation and N-Acylation of Tetrahydrocarbazole Nitrogen
The nitrogen atom of the tetrahydrocarbazole ring system is a key handle for derivatization. While the focus of this article is on the N-ethyl derivative, it is important to understand the broader context of N-functionalization. N-alkylation can be readily achieved by treating the parent tetrahydrocarbazole with an appropriate alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the nitrogen atom.
N-acylation, on the other hand, involves the reaction of tetrahydrocarbazole with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an acyl group to the nitrogen atom, which can serve as a protecting group or as a precursor for further transformations. The conditions for both N-alkylation and N-acylation can be tailored to achieve high yields and selectivity.
Regioselective Functionalization of the Cyclohexane (B81311) Moiety
The cyclohexane ring of this compound offers several positions for functionalization. Achieving regioselectivity in these reactions is a significant synthetic challenge. One common approach is the use of directed metalation, where a directing group on the aromatic portion of the molecule guides a metalating agent, such as an organolithium reagent, to a specific position on the cyclohexane ring. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.
Oxidative functionalization is another powerful tool for modifying the cyclohexane moiety. Depending on the oxidant and reaction conditions, it is possible to introduce hydroxyl, carbonyl, or other oxygen-containing functional groups at specific positions. For example, allylic oxidation can be used to introduce functionality at the positions adjacent to the aromatic ring.
Furthermore, radical-based reactions have been employed for the regioselective functionalization of the cyclohexane ring. By generating a radical at a specific position, it is possible to introduce a wide range of functional groups through radical addition or substitution reactions. The choice of reaction conditions and radical initiator is crucial for controlling the regioselectivity of these transformations.
Synthesis of Fused Heterocyclic Systems from this compound Precursors
This compound can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The existing ring system can be elaborated upon by constructing additional rings, leading to novel molecular architectures with potentially interesting properties.
One common strategy involves the functionalization of the cyclohexane ring, as described in the previous section, followed by an intramolecular cyclization reaction. For example, the introduction of a suitable functional group at the C-1 position of the cyclohexane ring can be followed by a cyclization onto the aromatic portion of the molecule to form a new five- or six-membered ring.
Another approach involves the use of cycloaddition reactions. The aromatic part of the this compound can act as a diene or a dienophile in Diels-Alder reactions, allowing for the construction of new fused ring systems. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reaction partners and conditions.
Furthermore, transition metal-catalyzed cross-coupling reactions can be used to build fused systems. By introducing a leaving group, such as a halide, at a specific position on the this compound scaffold, it is possible to perform intramolecular cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of fused heterocyclic structures.
Development of Novel Precursors for Complex Chemical Structures
The true synthetic utility of this compound lies in its capacity to be transformed into highly functionalized precursors, which can then be elaborated into more complex chemical entities, including polycyclic systems and natural product analogues. The strategic introduction of functional groups onto the this compound core allows for the application of powerful synthetic transformations, such as cascade and domino reactions, enabling the rapid assembly of molecular complexity.
Recent research has highlighted the potential of functionalized tetrahydrocarbazoles as key intermediates in the synthesis of complex alkaloids and other polycyclic structures. These precursors are often designed to participate in intramolecular cyclization reactions, leading to the formation of multiple rings in a single synthetic operation.
One notable strategy involves the functionalization of the tetrahydrocarbazole ring system to create precursors for cascade reactions. For instance, the introduction of specific side chains allows for intramolecular cycloadditions or cyclizations, paving the way for the synthesis of intricate polycyclic frameworks. A p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles has been reported to yield 4-functionalized tetrahydrocarbazolones. researchgate.net This approach, after an initial intramolecular Friedel–Crafts hydroxyalkylation, allows for the introduction of diverse functionalities at the 4-position through reaction with external nucleophiles like thiols, arenes, and alkenes. researchgate.net
The following table details examples of how functionalized tetrahydrocarbazole precursors, analogous to this compound, are utilized in the synthesis of complex molecules.
| Precursor Structure | Target Complex Structure | Synthetic Strategy | Key Findings |
|---|---|---|---|
| 4-(Indol-2-yl)-4-oxobutanal derivative | 4-Functionalized tetrahydrocarbazol-1-one | Brønsted acid-catalyzed intramolecular Friedel–Crafts hydroxyalkylation followed by intermolecular nucleophilic substitution. | This method provides access to a variety of tetrahydrocarbazole cores with diverse functionalities at the 4-position, serving as versatile intermediates for further elaboration. researchgate.net |
| Alkene-tethered indole | Tetracyclic tetrahydrocarbazole | Visible-light promoted cascade reaction involving the formation of two C-C bonds and one C-N bond. | This approach enables the efficient synthesis of complex tetracyclic systems from relatively simple starting materials in a single step. nih.gov |
| N-Aryl enamines | Functionalized Tetrahydrocarbazoles | Palladium-catalyzed oxidative cyclization. | This methodology allows for the construction of the tetrahydrocarbazole core from aniline derivatives, offering an alternative route to functionalized precursors. |
Furthermore, the development of eco-friendly synthetic methods has also been a focus in the preparation of these valuable precursors. Microwave-assisted synthesis has been shown to be an efficient and rapid method for obtaining functionalized tetrahydrocarbazoles, often with improved yields and reduced reaction times compared to conventional heating. nih.govasianpubs.org
The strategic functionalization of the this compound scaffold is a testament to its importance as a versatile building block. By creating novel precursors, chemists can unlock efficient pathways to complex and potentially bioactive molecules. The continued exploration of new synthetic methodologies and the design of innovative precursor molecules will undoubtedly lead to the discovery of novel chemical entities with significant applications.
Reactivity and Mechanistic Studies of N Ethyl Tetrahydrocarbazole
Aromatization and Dehydrogenation Pathways
N-ethyl-tetrahydrocarbazole and its fully hydrogenated form, dodecahydro-N-ethylcarbazole, are pivotal in the context of liquid organic hydrogen carriers (LOHCs). The release of hydrogen occurs through aromatization, a process that can be achieved via catalytic or electrochemical dehydrogenation.
The dehydrogenation proceeds through several stages, with the formation of octahydro-N-ethylcarbazole (8H-NECZ) and tetrahydro-N-ethylcarbazole (4H-NECZ) as key intermediates. researchgate.netmdpi.com The reaction sequence can be summarized as follows:
Perhydro-N-ethylcarbazole → Octahydro-N-ethylcarbazole → Tetrahydro-N-ethylcarbazole → N-ethylcarbazole researchgate.net
Research has shown that the dehydrogenation process is sensitive to the catalyst's properties. For instance, the particle size of the active Pd component can influence the rate and selectivity of the reaction. mdpi.com The support material for the catalyst also plays a role, with studies comparing different supports to optimize hydrogen release.
| Dehydrogenation Step | Activation Energy (kJ/mol) |
|---|---|
| Perhydro-N-ethylcarbazole → Octahydro-N-ethylcarbazole | 56.3 |
| Octahydro-N-ethylcarbazole → Tetrahydro-N-ethylcarbazole | 59.2 |
| Tetrahydro-N-ethylcarbazole → N-ethylcarbazole | 73.1 |
This table presents the activation energies for the three main stages of perhydro-N-ethylcarbazole dehydrogenation, highlighting the final step as the most energy-intensive. researchgate.net
Electrochemical methods offer an alternative pathway for the aromatization of tetrahydrocarbazoles. Anodic oxidation has been shown to promote the dehydrogenation of N-protected 1,2,3,4-tetrahydrocarbazoles to their corresponding carbazoles. This process can be mediated by bromide ions, with inexpensive sources like lithium bromide proving effective. The transformation is typically carried out in the presence of acetic acid. While specific studies focusing solely on this compound are part of a broader research area, the principles of anodic dehydrogenative aromatization are applicable to this compound.
Intramolecular Rearrangements and Cyclizations
Intramolecular reactions are fundamental in the synthesis and modification of the tetrahydrocarbazole framework. The most prominent example is the Fischer indole (B1671886) synthesis, a classic method for constructing the carbazole (B46965) ring system. This reaction involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone derivative of cyclohexanone (B45756). The mechanism proceeds through an ene-hydrazine intermediate, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to form the aromatic indole ring fused to the cyclohexane (B81311) ring.
More contemporary studies have explored other intramolecular cyclizations. For instance, a dearomative Claisen-type rearrangement has been investigated as a pathway to construct complex polycyclic systems, which can be followed by further cyclization and rearrangement to yield intricate molecular architectures. acs.org Additionally, Brønsted acid-catalyzed cascade reactions of 1,4-dicarbonylindole derivatives can lead to functionalized tetrahydrocarbazolones through an initial intramolecular Friedel–Crafts hydroxyalkylation. nih.gov
Electrophilic and Nucleophilic Reaction Investigations
The this compound scaffold can be functionalized through reactions with both electrophiles and nucleophiles, often involving the formation of reactive intermediates. A notable example involves the photochemical oxidation of a tetrahydrocarbazole derivative to a hydroperoxide. rsc.orgnih.govnih.gov This hydroperoxide can then be activated by a Brønsted acid, making it susceptible to nucleophilic attack. rsc.orgnih.gov
In this two-step process, known as C-H functionalization via Intermediate PeroxideS (CHIPS), the hydroperoxide acts as a leaving group, allowing for the introduction of various nitrogen nucleophiles, such as anilines. rsc.orgnih.govnih.gov Mechanistically, the acid catalysis is believed to facilitate the formation of an active electrophile through an imine-enamine tautomerization, which then reacts with the nucleophile. nih.gov
Another investigated pathway involves the acid-catalyzed reaction of 4-(indol-2-yl)-4-oxobutanal derivatives, which undergo an intramolecular Friedel–Crafts hydroxyalkylation to form a 3-indolylmethanol intermediate. This intermediate can then be activated to react with a range of external nucleophiles, including thiols, (hetero)arenes, and alkenes, to produce 4-functionalized tetrahydrocarbazol-1-ones. nih.gov
| Intermediate | Activating Agent | Nucleophile | Product |
|---|---|---|---|
| Tetrahydrocarbazole hydroperoxide | Brønsted acid (e.g., trifluoroacetic acid) | Anilines | C-H aminated tetrahydrocarbazoles |
| 3-Indolylmethanol derivative | Brønsted acid (e.g., p-toluenesulfonic acid) | Thiols, (hetero)arenes, alkenes | 4-Functionalized tetrahydrocarbazol-1-ones |
This table summarizes two key pathways for nucleophilic functionalization of the tetrahydrocarbazole scaffold, proceeding through distinct reactive intermediates. rsc.orgnih.govnih.gov
Oxidation Reactions and Intermediate Formation Research
Oxidation of the tetrahydrocarbazole ring system has been a focus of research, leading to the formation of valuable synthetic intermediates. A well-documented reaction is the photocatalyzed oxidation of tetrahydrocarbazoles in the presence of elemental oxygen and a photosensitizer. rsc.orgnih.govnih.gov This reaction proceeds via singlet oxygen to generate a hydroperoxide intermediate. nih.govjove.com These hydroperoxides are often stable enough to be isolated. nih.gov
These hydroperoxide intermediates are susceptible to acid-catalyzed rearrangement reactions. nih.gov However, by carefully controlling the reaction conditions, these unwanted rearrangements can be minimized in favor of desired substitution reactions. nih.gov The formation of the hydroperoxide is a critical step that enables subsequent C-H functionalization at the position adjacent to the nitrogen atom within the indole ring system. rsc.orgnih.govnih.gov
Role of Reaction Intermediates in this compound Chemistry
In the realm of synthetic functionalization, the hydroperoxide intermediate formed during photocatalyzed oxidation is of significant importance. rsc.orgnih.govnih.gov This intermediate serves as a linchpin for subsequent nucleophilic substitution reactions, allowing for the introduction of new functional groups onto the tetrahydrocarbazole core. rsc.orgnih.govnih.gov The activation of this hydroperoxide by an acid catalyst transforms it into a good leaving group, paving the way for C-H amination and other coupling reactions. rsc.orgnih.govrsc.org
Similarly, the 3-indolylmethanol intermediate, generated through an intramolecular Friedel–Crafts reaction, is a versatile precursor for the synthesis of a variety of 4-substituted tetrahydrocarbazolones. nih.gov The ability to form and then activate this intermediate allows for a cascade reaction strategy, where an intramolecular cyclization is followed by an intermolecular nucleophilic substitution. nih.gov The careful control of these intermediates is essential to prevent side reactions, such as dehydration, and to direct the reaction towards the desired functionalized products. nih.gov
Computational and Theoretical Investigations of N Ethyl Tetrahydrocarbazole
Quantum Chemical Calculation Methodologies
The foundation of modern computational analysis of organic molecules like N-ethyl-tetrahydrocarbazole lies in quantum mechanics. Various methodologies are employed to approximate solutions to the Schrödinger equation, providing detailed electronic and structural information.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of carbazole (B46965) derivatives due to its favorable balance of accuracy and computational cost. jnsam.comcuny.edu This method is used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange functional with DFT exchange-correlation functionals. jnsam.comnih.gov For instance, studies on related carbazole structures have successfully used the B3LYP functional to scrutinize optoelectronic and structural characteristics. jnsam.com Other long-range corrected functionals, like CAM-B3LYP and ωB97X, are also applied, particularly when investigating electronic excitations and charge-transfer properties in carbazole-based systems. smu.edu
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. Pople-style basis sets are frequently employed for organic molecules. A commonly used basis set is 6-311++G(d,p), which provides a flexible description of electron distribution by including polarization (d,p) and diffuse functions (++). jnsam.comnih.gov For example, in the study of a similar compound, 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations were performed to predict structural and NMR parameters, showing good correlation with experimental data. researchgate.net
Geometry optimization is a critical step where the algorithm seeks the lowest energy conformation of the molecule. This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis.
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen (p). | Initial geometry optimizations and preliminary calculations. jnsam.com |
| 6-311+G(2d,p) | Triple-zeta basis set with diffuse functions (+) and multiple polarization functions. | More accurate energy and electronic property calculations. jnsam.com |
| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on both heavy atoms and hydrogens (++). | Studies requiring high accuracy, especially for anions or excited states. nih.gov |
Chemical reactions and molecular properties are often significantly influenced by the solvent environment. tru.ca Implicit solvent models are computationally efficient methods to account for these effects. The Polarized Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium. ufrrj.brresearchgate.net This model creates a cavity around the solute molecule, and the electrostatic interaction between the solute and the polarized continuum is calculated. This method allows for the simulation of molecular properties in different solvents, which is crucial for comparing theoretical predictions with experimental data typically obtained in solution. researchgate.net The choice of solvent can influence the relative energies of conformers and the nature of molecular orbitals. tru.ca
Electronic Structure and Bonding Analysis
Beyond geometric and energetic information, computational methods offer a detailed picture of the electronic structure and bonding within this compound.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system, while the LUMO would be distributed over the aromatic framework. Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.50 | Indicates electron-donating capability. |
| ELUMO | -0.88 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.62 | Relates to chemical reactivity and stability. nih.gov |
Note: The values presented are representative based on similar structures and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. The MEP surface illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential, respectively.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential (electron-rich) concentrated around the nitrogen atom of the pyrrole (B145914) ring. This is due to the high electronegativity and the presence of a lone pair of electrons on the nitrogen atom, making it the primary site for electrophilic interactions.
Conversely, regions of positive electrostatic potential (electron-deficient) are anticipated to be located on the hydrogen atoms, particularly those of the N-H group in the parent tetrahydrocarbazole and the hydrogen atoms of the ethyl group in this compound. These sites are susceptible to nucleophilic attack. The aromatic benzene (B151609) ring and the saturated cyclohexane (B81311) ring will exhibit intermediate potential, with the π-electron cloud of the benzene ring showing a slightly negative potential above and below the plane of the ring.
The introduction of the ethyl group on the nitrogen atom is expected to slightly modify the MEP map compared to the unsubstituted tetrahydrocarbazole. The electron-donating nature of the ethyl group will likely increase the electron density around the nitrogen atom, further enhancing its nucleophilic character.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound (Note: These are representative values based on theoretical calculations of similar carbazole derivatives and may vary depending on the computational method and basis set used.)
| Atomic Region | Predicted MEP Value (kcal/mol) | Implied Reactivity |
| Nitrogen Atom (Pyrrole Ring) | -25 to -40 | Strong Nucleophilic / Electrophilic Attack Site |
| Hydrogens of Ethyl Group | +15 to +25 | Electrophilic / Nucleophilic Attack Site |
| Hydrogens of Aromatic Ring | +10 to +20 | Mildly Electrophilic |
| Center of Benzene Ring (π-region) | -10 to -15 | Site for π-stacking Interactions |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
For this compound and related carbazole derivatives, theoretical studies have shown that the carbazole moiety acts as an excellent π-conjugated electronic system that can be readily functionalized to tune its NLO properties. researchgate.net The introduction of donor and acceptor groups can enhance the intramolecular charge transfer (ICT), leading to a larger hyperpolarizability.
In the case of this compound, the tetrahydrocarbazole core acts as a donor, and the ethyl group has a mild electron-donating effect. While its intrinsic NLO response may be modest, it serves as a fundamental scaffold for designing more potent NLO materials. Computational studies on N-ethyl carbazole derivatives with various acceptor groups have demonstrated that the magnitude of the first-order hyperpolarizability (β) is highly dependent on the nature and position of the substituents. researchgate.net
DFT calculations, often employing functionals like B3LYP and CAM-B3LYP, are used to compute the components of the hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then calculated from these tensor components.
Table 2: Representative Calculated Non-Linear Optical (NLO) Properties for a Model N-ethyl-carbazole Derivative (Based on DFT/B3LYP calculations for related N-ethyl-carbazole systems)
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 - 4.0 D |
| Average Polarizability (<α>) | 20 - 30 x 10⁻²⁴ esu |
| Total First Hyperpolarizability (β_tot) | 5 - 15 x 10⁻³⁰ esu |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reaction mechanisms, including the identification of intermediates and transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can map out the potential energy surface of the reaction, revealing the most favorable reaction pathways.
For the synthesis of this compound, which often proceeds via the Fischer indole (B1671886) synthesis, computational methods can be used to study the researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key step. These calculations can help in understanding the role of the catalyst and the solvent in the reaction, as well as predicting the regioselectivity of the cyclization.
The search for transition states is a critical aspect of these studies, as the geometry and energy of the transition state determine the kinetics of the reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the desired reactants and products.
Conformational Analysis and Potential Energy Surface (PES) Scans
The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and biological properties. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The saturated cyclohexane part of the tetrahydrocarbazole ring is not planar and can adopt several conformations, such as a half-chair or an envelope.
Potential Energy Surface (PES) scans are computational procedures used to systematically explore the conformational space of a molecule. By varying specific dihedral angles and calculating the energy at each point, a PES can be generated, which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers.
For this compound, the key conformational degrees of freedom include the puckering of the tetrahydro ring and the rotation of the ethyl group attached to the nitrogen atom. It is expected that the tetrahydro ring will adopt a pseudo-chair or twist-boat conformation. The orientation of the ethyl group relative to the plane of the carbazole ring will also give rise to different conformers with distinct energies.
Table 3: Predicted Stable Conformers of this compound and their Relative Energies (Note: These are hypothetical conformers and their relative energies based on general principles of conformational analysis for similar heterocyclic systems.)
| Conformer Description | Dihedral Angle (C1-N-Cα-Cβ) | Relative Energy (kcal/mol) |
| Anti-periplanar (Ethyl group extended) | ~180° | 0 (most stable) |
| Syn-clinal (Gauche) | ~60° | 0.5 - 1.5 |
| Anti-clinal | ~120° | 1.0 - 2.5 |
| Syn-periplanar (Eclipsed) | ~0° | > 5.0 (unstable) |
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
The study of intermolecular interactions is fundamental to understanding the packing of molecules in the crystalline state and its influence on the material's properties. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal space into regions where each molecule dominates.
For this compound, while a specific crystal structure may not be readily available in the literature, analysis of related tetrahydrocarbazole derivatives provides a clear indication of the expected intermolecular interactions. iucr.orgnih.gov The dominant interactions are typically van der Waals forces, with a significant contribution from H···H contacts due to the abundance of hydrogen atoms. Other important interactions include C-H···π interactions, where a hydrogen atom interacts with the π-electron cloud of the aromatic ring, and potentially weak C-H···N or C-H···C interactions. The absence of strong hydrogen bond donors (like N-H) in this compound means that its crystal packing will be primarily governed by these weaker, non-covalent forces.
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Tetrahydrocarbazole Derivative (Data derived from studies on analogous tetrahydrocarbazole structures) iucr.org
| Interaction Type | Percentage Contribution |
| H···H | 60 - 70% |
| C···H / H···C | 20 - 30% |
| N···H / H···N | 1 - 5% |
| Other (e.g., C···C) | 1 - 3% |
Advanced Spectroscopic and Analytical Methodologies in N Ethyl Tetrahydrocarbazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-ethyl-tetrahydrocarbazole, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
In ¹H NMR spectroscopy of an this compound sample, the resulting spectrum displays characteristic signals that correspond to the different types of protons. For instance, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region. A notable ¹H NMR spectrum recorded at 300 MHz in deuterated chloroform (B151607) (CDCl₃) showed signals at δ 7.45 (doublet, J = 7.5 Hz, 1H), δ 7.21 (doublet, J = 8.1 Hz, 1H), and a multiplet between δ 7.01-7.12 ppm, all corresponding to the aromatic protons. rsc.org The protons of the ethyl group and the saturated cyclohexane (B81311) ring would appear in the upfield region, with their specific chemical shifts and splitting patterns providing conclusive evidence for the compound's structure.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Although specific experimental data for this compound is not widely published, the spectrum is expected to show distinct signals for the aromatic, aliphatic, and ethyl carbons. For the parent compound, 1,2,3,4-tetrahydrocarbazole (B147488), ¹³C NMR signals in CDCl₃ have been reported at δ: 20.05, 22.20, 22.32, 22.42 (aliphatic carbons), and 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66 (aromatic and vinylogous carbons). orgsyn.org The introduction of the N-ethyl group would introduce two additional signals for the ethyl carbons and cause shifts in the adjacent carbon signals, further confirming the structure.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.45 | d | 7.5 | Aromatic CH |
| 7.21 | d | 8.1 | Aromatic CH |
Data sourced from a 300 MHz spectrum in CDCl₃. rsc.org
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups and vibrational modes present in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, resulting in a unique spectral fingerprint.
The IR spectrum of this compound exhibits several characteristic absorption bands. Key vibrational frequencies include those for aromatic C-H stretching, aliphatic C-H stretching, C=C stretching within the aromatic ring, and C-N stretching. A reported spectrum for the compound shows weak bands at 3055 cm⁻¹ and 1610 cm⁻¹, and strong bands at 1482 cm⁻¹ and 1431 cm⁻¹. rsc.org The bands around 3055 cm⁻¹ are characteristic of aromatic C-H stretching vibrations. The aliphatic C-H stretching vibrations from the ethyl and tetrahydro- portions of the molecule are typically observed in the 2850-2960 cm⁻¹ region. ijnc.ir The strong absorptions at 1482 and 1431 cm⁻¹ are likely due to aromatic C=C ring stretching vibrations. rsc.org
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3055 | Weak | Aromatic C-H Stretch |
| 1610 | Weak | Aromatic C=C Stretch |
| 1482 | Strong | Aromatic C=C Stretch |
Data represents selected peaks from a reported spectrum. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the exact molecular weight of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Theoretical Validation
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light. For this compound, the chromophore is the indole (B1671886) moiety, which gives rise to characteristic absorption bands.
The UV-Vis spectrum is dictated by π → π* transitions within the aromatic system. The parent compound, 1,2,3,4-tetrahydrocarbazole, exhibits absorption maxima that are characteristic of the indole ring system. nist.gov The addition of the N-ethyl group is not expected to dramatically shift the primary absorption bands, as it is not directly conjugated with the aromatic π-system. The spectrum of the fully aromatized analogue, N-ethylcarbazole, shows distinct absorption bands in solution, which are attributed to its more extended conjugated system. researchgate.netresearchgate.net Theoretical calculations can be used to model the electronic transitions and validate the experimental UV-Vis spectrum, providing a deeper understanding of the molecule's electronic structure.
Chromatographic Techniques (e.g., Thin Layer Chromatography, Column Chromatography) for Research Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound in a research setting. Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. rsc.org For this compound, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, as the mobile phase. orgsyn.org The compound's retention factor (Rf) value is a characteristic property under specific conditions.
For the purification of larger quantities, flash column chromatography is the method of choice. rsc.orgrsc.org In this technique, a glass column is packed with a stationary phase, typically silica gel. The crude sample containing this compound is loaded onto the top of the column, and a solvent system (eluent), often similar to that used for TLC, is passed through the column. orgsyn.orgsemanticscholar.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of pure this compound.
X-ray Crystallography for Solid-State Structure Determination Methodologies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map and build a model of the molecular structure, providing exact bond lengths, bond angles, and conformational details.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3,4-tetrahydrocarbazole |
| N-ethylcarbazole |
| Chloroform |
| Hexane |
Applications of N Ethyl Tetrahydrocarbazole As a Synthetic Building Block in Academic Research
Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products
The tetrahydrocarbazole moiety is a core structural feature in a multitude of indole alkaloids and natural products. wjarr.com While direct total syntheses commencing from N-ethyl-tetrahydrocarbazole are not extensively documented, its structural framework is highly relevant. The Fischer indole synthesis is a classic and widely used method for constructing the tetrahydrocarbazole skeleton, which is a crucial step in the synthesis of many natural products. wjarr.comnih.gov For instance, the synthesis of the natural product murrayanine (B1213747) involves the creation of a 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole intermediate. nih.gov
The N-ethyl group in this compound offers a synthetic handle that can influence the solubility and electronic properties of intermediates, and it can be retained in the final product or potentially be cleaved or modified in subsequent synthetic steps. The fundamental tetrahydrocarbazole structure serves as a key building block for more complex, fused heterocyclic systems found in nature. The modular assembly of indole alkaloids often relies on the construction of such core structures early in the synthetic sequence. nih.gov Therefore, this compound represents a valuable, albeit underexplored, precursor for the synthesis of N-alkylated carbazole (B46965) alkaloids and related natural products.
Scaffold for the Development of Novel Heterocyclic Chemical Entities
The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The this compound scaffold provides a versatile platform for the construction of new molecular entities with diverse functionalities. Aza-heterocyclic derivatives, such as this compound, are considered privileged scaffolds in the design of biologically active molecules. nih.gov
The reactivity of the tetrahydrocarbazole core allows for various chemical transformations. For example, N-substituted tetrahydrocarbazoles can be synthesized and further modified to introduce a wide range of functional groups, leading to new classes of compounds with potential therapeutic applications. youtube.com The synthesis of novel pyrazole (B372694) derivatives containing a tetrahydrocarbazole moiety highlights the utility of this scaffold in creating hybrid molecules with combined biological activities. wjarr.com The ethyl group on the nitrogen atom can modulate the lipophilicity and metabolic stability of the resulting compounds, which are critical parameters in drug design.
Strategic Intermediate in the Construction of Carbazole-Based Frameworks
This compound serves as a crucial strategic intermediate in the synthesis of various carbazole-based frameworks. The partially saturated cyclohexane (B81311) ring can be readily aromatized to yield the corresponding N-ethylcarbazole. This dehydrogenation step is a key transformation that opens up access to a wide array of functionalized carbazole derivatives. Carbazole itself is a significant entity in organic compounds with a range of applications. nih.gov
The synthesis of N-substituted carbazoles often proceeds through a tetrahydrocarbazole intermediate. For example, the reaction of a substituted phenylhydrazine (B124118) with cyclohexanone (B45756) via the Fischer indole synthesis yields a tetrahydrocarbazole, which can then be N-alkylated and subsequently dehydrogenated. researchgate.net This stepwise approach allows for the controlled introduction of substituents on both the carbocyclic rings and the nitrogen atom. The resulting N-ethylcarbazole framework is a common motif in organic light-emitting diodes (OLEDs), pharmaceuticals, and other functional materials.
| Intermediate Compound | Target Framework | Key Transformation | Reference |
| This compound | N-ethylcarbazole | Dehydrogenation | mdpi.com |
| Substituted Tetrahydrocarbazoles | Functionalized Carbazoles | Aromatization | nih.gov |
| N-alkylated Tetrahydrocarbazoles | N-alkylated Carbazoles | Dehydrogenation | researchgate.net |
Investigation in Organic Liquid Hydrogen Carrier Systems Research
One of the most extensively researched applications of the N-ethylcarbazole scaffold is in the field of chemical hydrogen storage, specifically as a Liquid Organic Hydrogen Carrier (LOHC). mdpi.com In this context, N-ethylcarbazole undergoes reversible hydrogenation to its perhydrogenated form, dodecahydro-N-ethylcarbazole, with this compound being a key intermediate in this multi-step process. nih.gov
The N-ethylcarbazole/dodecahydro-N-ethylcarbazole system is considered a promising LOHC due to its high hydrogen storage capacity of 5.8% by weight and favorable thermodynamic properties. researchgate.netresearchgate.net The hydrogenation of N-ethylcarbazole and the dehydrogenation of dodecahydro-N-ethylcarbazole proceed through several intermediates, including octahydro- and tetrahydro-N-ethylcarbazole. nih.gov The presence of the N-ethyl group lowers the melting point of the carbazole, allowing for solvent-free hydrogenation and dehydrogenation processes. mdpi.com
The dehydrogenation of dodecahydro-N-ethylcarbazole has been studied in detail, with research focusing on the development of efficient catalysts to lower the reaction temperature and improve the kinetics of hydrogen release. mdpi.com Studies have shown that the dehydrogenation process occurs in a stepwise manner, with octahydro-N-ethylcarbazole identified as a stable surface intermediate on a Pd(111) catalyst. nih.gov
| Hydrogenation/Dehydrogenation Species | Role in LOHC System | Key Feature | Reference |
| N-ethylcarbazole | Hydrogen-lean form | Starting material for hydrogenation | mdpi.com |
| Dodecahydro-N-ethylcarbazole | Hydrogen-rich form | Stores hydrogen | nih.gov |
| Octahydro-N-ethylcarbazole | Intermediate | Stable intermediate in dehydrogenation | nih.gov |
| Tetrahydro-N-ethylcarbazole | Intermediate | Intermediate in hydrogenation/dehydrogenation | researchgate.net |
Contribution to the Synthesis of Advanced Organic Materials and Functional Molecules
The carbazole core is a well-established building block for a variety of advanced organic materials, including polymers for organic electronics, fluorescent probes, and materials for bioimaging. While specific examples starting directly from this compound are not abundant in the literature, its role as a precursor to N-ethylcarbazole makes it a relevant contributor to this field.
N-ethylcarbazole, readily accessible from this compound, is a key component in many functional molecules. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde, a derivative of N-ethylcarbazole, has been investigated for its potential antitumor functions. The synthesis of such functionalized carbazoles often relies on the robust and versatile chemistry of the carbazole nucleus, which can be derived from its tetrahydro-precursor. The ability to introduce various substituents onto the carbazole framework allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for N-ethyl-tetrahydrocarbazole derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation/alkylation (e.g., using 10% aqueous H₂SO₄ for cyclization of hydrazine derivatives) . Characterization relies on IR spectroscopy (amide C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.4 ppm, ethyl groups at δ 1.2–1.4 ppm), and mass spectrometry (m/z corresponding to molecular ions) . For example, yields of 3,6-substituted derivatives range from 60–85% under optimized conditions (Table 1, ).
Q. How are tetrahydrocarbazole derivatives evaluated for biological activity in preliminary studies?
- Methodological Answer : Initial screening involves in vitro assays:
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL for Gram-positive bacteria) .
- Anticancer : MTT assays (IC₅₀ values against HeLa cells reported at 12–45 µM) .
Structure-activity relationships (SAR) are established by comparing substituent effects (e.g., chloro/fluoro groups enhancing cytotoxicity by 30–50%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pressure-dependent hydrogen storage data for this compound?
- Methodological Answer : Discrepancies arise from limited pressure ranges (30–70 bar for uptake vs. 0.25–1.00 bar for release) . To address this:
- Use high-pressure differential scanning calorimetry (HP-DSC) to monitor enthalpy changes across intermediate pressures (10–30 bar).
- Validate data via in-situ FTIR to track H₂ binding sites under varying pressures .
- Reconcile overlapping temperature ranges (e.g., 25–80°C) by isolating pressure effects via controlled isothermal experiments .
Q. What strategies improve regioselectivity in Friedel-Crafts reactions of tetrahydrocarbazoles?
- Methodological Answer : Regioselectivity is influenced by the carbazole core’s electron density:
- Electrophilic substitution : Use bulky Lewis acids (e.g., AlCl₃) to direct acylation to the para position (yields >75% vs. <50% without directing groups) .
- Steric effects : Introduce methyl/chloro substituents at C-6 to block undesired sites (e.g., reducing byproducts from 25% to 8%) .
- Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. How can diastereoselective synthesis of functionalized tetrahydrocarbazoles be optimized?
- Methodological Answer : Key steps include:
- Catalyst selection : Me₂AlCl (2 equiv.) in DCM enhances Diels-Alder cyclization yields (from 20% to 65%) .
- Reaction time : Extended reflux (48–72 hrs) stabilizes intermediates, reducing epimerization .
- Protecting groups : N-Methyl protection prevents unwanted ring-opening during nitrobenzene reactions .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing pharmacological data reproducibility?
- Methodological Answer :
- Use Cohen’s κ coefficient to assess inter-lab reproducibility (κ >0.7 indicates strong agreement) .
- Apply Grubbs’ test to identify outliers in dose-response curves (e.g., IC₅₀ values deviating by >2σ) .
- Share raw spectral data (NMR FIDs, mass spectra) via repositories like Zenodo to enable independent validation .
Tables for Reference
Table 1: Synthesis of 3,6-Substituted Tetrahydrocarbazoles (Adapted from )
| Entry | Substituent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | H | 4 | 72 |
| 2 | Cl | 6 | 85 |
| 3 | F | 5 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
